3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a methoxyphenyl group, a thiophenyl group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the formation of the methoxyphenyl group, followed by the introduction of the thiophenyl and piperidinyl groups. Common synthetic routes include:
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of the methoxyphenyl group with a halogenated thiophenyl compound in the presence of a palladium catalyst.
Nucleophilic Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions involving appropriate leaving groups and nucleophiles.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, with conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar in structure but lacks the piperidinyl and thiophenyl groups.
4-Methoxyphenol (Mequinol): Contains a methoxyphenyl group but lacks the piperidinyl and thiophenyl moieties.
Thiophene derivatives: Compounds containing thiophenyl groups but differing in the presence of methoxyphenyl and piperidinyl groups.
Uniqueness: 3-(4-Methoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is unique due to its combination of methoxyphenyl, thiophenyl, and piperidinyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-18-5-2-15(3-6-18)4-7-19(21)20-11-8-16(9-12-20)17-10-13-23-14-17/h2-3,5-6,10,13-14,16H,4,7-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZCCSPCTXEXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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